Tachioside Tachioside Tachioside is a natural product found in Ficus septica, Smilax bracteata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 109194-60-7
VCID: VC21269036
InChI: InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1
SMILES: COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Molecular Formula: C13H18O8
Molecular Weight: 302.28 g/mol

Tachioside

CAS No.: 109194-60-7

Cat. No.: VC21269036

Molecular Formula: C13H18O8

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Tachioside - 109194-60-7

Specification

CAS No. 109194-60-7
Molecular Formula C13H18O8
Molecular Weight 302.28 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Standard InChI Key KWVHACHAQJFTLZ-UJPOAAIJSA-N
Isomeric SMILES COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
SMILES COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Appearance Powder

Introduction

Chemical Identity and Structure

Basic Identification

Tachioside is an organic compound with the molecular formula C₁₃H₁₈O₈ and a molecular weight of 302.28 g/mol . It is registered with CAS number 109194-60-7 and possesses the IUPAC name (2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol . The compound is also known by several synonyms including 1-O-(4-Hydroxy-3-methoxyphenyl)-beta-D-glucopyranose .

Structural Characteristics

Structurally, tachioside consists of a 4-hydroxy-3-methoxyphenyl group (a vanillyl moiety) linked to a beta-D-glucopyranose unit through a glycosidic bond . This arrangement classifies it as a phenolic glycoside, specifically an aryl glucoside. The compound features multiple hydroxyl groups contributed by both the sugar and phenolic portions, which significantly influence its physicochemical properties and biological activities.

Table 1: Chemical identifiers and structural information of Tachioside

ParameterInformation
Molecular FormulaC₁₃H₁₈O₈
Molecular Weight302.28 g/mol
CAS Number109194-60-7
InChIKeyKWVHACHAQJFTLZ-UJPOAAIJSA-N
Computed Density1.519 g/cm³
IUPAC Name(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Natural Sources and Occurrence

Botanical Sources

Tachioside has been identified in several plant species. Notable sources include Atractylodes japonica and Berchemia floribunda, as documented in the compound databases . Additionally, the compound has been reported in Atractylodes lancea (Thunb.) DC. (苍术) and Polygonum cuspidatum Sieb. et Zucc (虎杖) . These plants have historical significance in traditional Asian medicine systems, particularly Chinese medicine, where they are utilized for various therapeutic purposes.

Taxonomic Distribution

The presence of tachioside across different plant families suggests its wide distribution in the plant kingdom. The compound is part of the natural products database maintained by the LOTUS Initiative for Open Natural Products Research, indicating its recognition as a significant phytochemical . Its occurrence in taxonomically diverse plant species suggests the compound may play various ecological and physiological roles within these plants.

Biological Activities

Metabolic Effects

Tachioside demonstrates promising antiobesity properties through specific cellular mechanisms. Research has shown that it decreases lipid content in 3T3-L1 adipocytes specifically by inhibiting lipogenesis . This activity suggests potential applications in managing metabolic disorders related to lipid accumulation. The ability to modulate lipid metabolism makes tachioside a compound of interest for researchers investigating natural product interventions for obesity and related metabolic conditions.

Antioxidant Properties

Among its biological activities, tachioside exhibits antioxidant properties . The presence of phenolic hydroxy groups in its structure likely contributes to this activity, as phenolic compounds are known for their ability to scavenge free radicals and reduce oxidative stress. This antioxidant capacity may underlie some of the traditional medicinal applications of plants containing this compound.

Enzyme Inhibition

Tachioside displays α-glucosidase inhibitory activity, which may contribute to potential antidiabetic effects . α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can reduce postprandial glucose levels, making such inhibitors valuable in diabetes management. This property positions tachioside as a potentially valuable natural product for exploring new approaches to glycemic control.

Anti-inflammatory Activity

Research has demonstrated that tachioside can inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophage cells with an IC₅₀ value of 12.14 μM . This finding indicates anti-inflammatory potential, as NO is a key inflammatory mediator. The specific IC₅₀ value provides a quantitative measure of tachioside's potency in this biological system.

Table 2: Biological activities of Tachioside

ActivityMechanism/TargetExperimental ModelPotency/Effect
AntiobesityInhibition of lipogenesis3T3-L1 adipocytesDecreased lipid content
AntioxidantFree radical scavengingVarious assaysPositive activity
Enzyme inhibitionα-Glucosidase inhibitionEnzyme assaysInhibitory activity
Anti-inflammatoryInhibition of NO productionLPS-stimulated RAW 264.7 cellsIC₅₀ = 12.14 μM

Traditional Medicine Applications

Use in Traditional Chinese Medicine

The plants containing tachioside, particularly Atractylodes lancea (苍术) and Polygonum cuspidatum (虎杖), have established roles in Traditional Chinese Medicine (TCM) . Atractylodes lancea is classified in TCM as having warm properties with a pungent and bitter taste, and is traditionally associated with the spleen, stomach, and liver meridians . Polygonum cuspidatum is considered slightly cold in nature with a slightly bitter taste, and is traditionally associated with the liver, gallbladder, and lung meridians .

Presence in Herbal Formulations

These plants containing tachioside appear in numerous traditional formulations. For example, Atractylodes lancea (苍术) is included in traditional preparations such as "纯阳正气丸" (Chunyang Zhengqi Wan), "川郁风寒熨剂" (Chuanyu Fenghan Yongji), and "苍苓止泻口服液" (Cangling Zhixie Koufuye) . Similarly, Polygonum cuspidatum (虎杖) is found in formulations like "除湿止痒软膏" (Chushi Zhiyang Ruangao) and "胆清片" (Dan Qing Pian) . These traditional applications align with some of the experimentally observed biological activities of tachioside.

Research Applications and Future Perspectives

Current Research Status

Research on tachioside remains in relatively early stages, with most studies focusing on its isolation, structural characterization, and preliminary biological activity screening. The compound's presence in ChEMBL and other research databases indicates growing scientific interest . Current research suggests multiple bioactivities that warrant further investigation, particularly in the contexts of metabolic disorders, inflammation, and oxidative stress-related conditions.

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